molecular formula C9H9ClN2 B3369072 1-(2-Chloroethyl)-1H-benzimidazole CAS No. 22492-19-9

1-(2-Chloroethyl)-1H-benzimidazole

Cat. No.: B3369072
CAS No.: 22492-19-9
M. Wt: 180.63 g/mol
InChI Key: QSBYLGDMROVERI-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1H-benzimidazole (CAS 22492-19-9) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. With the molecular formula C9H9ClN2 and a molecular weight of 180.63 g/mol, this benzimidazole derivative features a reactive 2-chloroethyl side chain at the N-1 position of the benzimidazole core . This structure makes it a versatile building block for designing novel compounds, particularly in medicinal chemistry. The primary research value of this compound lies in its role as a precursor for the synthesis of more complex molecules. The reactive chloroethyl group allows for further functionalization, enabling researchers to create diverse libraries of N-substituted benzimidazole derivatives for biological screening . Benzimidazole scaffolds are extensively investigated for their wide range of pharmacological activities. Research indicates that structurally similar benzimidazole compounds demonstrate significant biological properties. Notably, some derivatives have shown potent antibacterial activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Other studies highlight that novel 1H-benzimidazole derivatives exhibit promising anticancer activity against various cell lines and can function as antifungal agents . The mechanism of action for benzimidazole-based compounds in research settings is often linked to interactions with critical cellular targets. These can include enzymes like dihydrofolate reductase (DHFR), which is a potential target for both antimicrobial and anticancer activities . As a key synthetic intermediate, this compound is an essential tool for researchers exploring new therapeutic agents in areas of high unmet medical need, such as antibiotic resistance and oncology. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle the material appropriately, wearing suitable protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClN2/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBYLGDMROVERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297492
Record name 1-(2-Chloroethyl)-1H-benzimidazole
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Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22492-19-9
Record name 1-(2-Chloroethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22492-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethyl)-1H-benzimidazole
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URL https://comptox.epa.gov/dashboard/DTXSID801297492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 1 2 Chloroethyl 1h Benzimidazole

Direct N-Alkylation Strategies for 1-(2-Chloroethyl)-1H-benzimidazole Synthesis

Direct N-alkylation of the 1H-benzimidazole ring is the most straightforward approach to synthesizing the title compound. This method involves the reaction of the benzimidazole (B57391) anion with a suitable 2-chloroethylating agent. The primary challenge in this approach is controlling the regioselectivity, as alkylation can potentially occur at either of the two nitrogen atoms of the imidazole (B134444) ring. However, for an unsubstituted benzimidazole, this is not an issue as the two possible products are identical.

Classical Alkylation Protocols

Conventional synthesis of this compound typically involves the N-alkylation of benzimidazole with a dihalogenated ethane, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane. The reaction is generally carried out in the presence of a base in a polar aprotic solvent. The base deprotonates the N-H of the imidazole ring, generating a nucleophilic benzimidazolide (B1237168) anion that subsequently attacks the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction.

Commonly used bases include potassium carbonate and sodium hydroxide (B78521), while dimethylformamide (DMF) is a frequently employed solvent. lookchem.com These reactions often require elevated temperatures and extended reaction times to proceed to completion.

Reactant 1Reactant 2BaseSolventTemperatureTime (hours)Yield
1H-Benzimidazole1-Bromo-2-chloroethaneK₂CO₃DMF80°C12<30%

Table 1: Example of a classical alkylation protocol for the synthesis of N-alkylated benzimidazoles. Note: This specific reaction often produces N-alkylated byproducts, and yields for the desired C-substituted product shown in the source are low. ijariie.com The N-alkylation is the primary pathway.

Phase-Transfer Catalysis in N-Alkylation

To overcome issues related to the solubility of reactants and to promote the reaction rate under milder conditions, phase-transfer catalysis (PTC) has been effectively utilized. A notable sustainable approach involves the N-alkylation of benzimidazole derivatives in an aqueous-alkaline medium using sodium dodecyl sulfate (B86663) (SDS) as a surfactant. lookchem.com The SDS facilitates the interaction between the aqueous phase (containing the base, e.g., NaOH) and the organic phase (the benzimidazole substrate), enhancing the reaction rate. lookchem.com

This method presents a greener alternative to traditional protocols that rely on volatile organic solvents. For less reactive alkyl halides, moderate heating (55-60°C) may be required, but for reactive halides, the reaction can proceed at ambient temperature, often resulting in high yields and shorter reaction times. lookchem.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technology has been widely applied to the synthesis of benzimidazole derivatives, offering significant advantages over conventional heating methods. figshare.compreprints.orgmdpi.comjocpr.comresearchgate.net Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reaction profiles. figshare.compreprints.org

In the context of N-alkylation, microwave heating can be applied to the classical protocols to enhance their efficiency. For the synthesis of the benzimidazole core itself, microwave irradiation has been shown to significantly improve the condensation reaction between o-phenylenediamine (B120857) and various aldehydes or carboxylic acids. figshare.comresearchgate.net For instance, the condensation of o-phenylenediamine with aldehydes can be achieved in short reaction times with excellent yields under solvent-free conditions or in eco-friendly solvents. figshare.comresearchgate.net While specific microwave-assisted synthesis of this compound is not extensively detailed, the general success of this technique for N-alkylation and benzimidazole formation suggests its high potential for optimizing the synthesis of this target molecule. nih.gov

Synthesis TypeMethodReaction TimeYieldReference
Benzimidazole SynthesisConventional Heating60 min61.4% preprints.orgmdpi.com
Benzimidazole SynthesisMicrowave Irradiation5 min99.9% preprints.orgmdpi.com

Table 2: Comparison of conventional heating and microwave-assisted synthesis for a representative 1,2-disubstituted benzimidazole.

Alternative Synthetic Pathways to the 1H-Benzimidazole Core

Besides direct alkylation of a pre-existing benzimidazole ring, this compound can be conceptualized through synthetic routes that first construct the benzimidazole core. These methods provide versatility, especially when substituted precursors are more readily available.

The most classical and widely adopted method for synthesizing the benzimidazole ring is the condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as aldehydes. ijariie.comsemanticscholar.orgnih.govorientjchem.org This reaction, often referred to as the Phillips synthesis when using a carboxylic acid, typically requires acidic conditions and heating. semanticscholar.org When an aldehyde is used, it first condenses with one of the amino groups of o-phenylenediamine to form a Schiff base, which then undergoes cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. researchgate.net Various catalysts, including p-toluenesulfonic acid (p-TSOH), lanthanum chloride, and supported gold nanoparticles, have been employed to facilitate this transformation under milder conditions. semanticscholar.orgnih.govorientjchem.org

Another approach involves the intramolecular N-arylation of N-(2-haloaryl) amidines, which can be mediated by a base like potassium hydroxide in a solvent such as DMSO. More modern methods also include palladium-catalyzed C-N bond formation and cyclization. tandfonline.com

Precursor Chemistry and Synthetic Intermediates

The choice of synthetic strategy dictates the required precursors and key intermediates.

For Direct N-Alkylation: The primary precursors are 1H-Benzimidazole and a suitable alkylating agent. 1-Bromo-2-chloroethane is often used due to the higher reactivity of the bromine atom, which allows for selective attachment at the ethyl group's first carbon, leaving the chloro group intact for further functionalization. 1,2-Dichloroethane can also be used. 1H-Benzimidazole itself is commercially available or can be readily synthesized by the condensation of o-phenylenediamine with formic acid. ijariie.com

For Benzimidazole Core Construction: The fundamental precursor is o-phenylenediamine . To arrive at the target compound via this route, one could envision using an o-phenylenediamine derivative that already contains the chloroethyl side chain. For example, the cyclization of 4-(2-chloroethyl)-1,2-benzenediamine with formic acid or a similar one-carbon source would directly yield the target structure. ijariie.com However, the synthesis of this specific diamine precursor can be complex. ijariie.com An alternative intermediate is 2-chloromethyl-1H-benzimidazole , which could potentially undergo a carbon-carbon bond formation to extend the side chain, though this is a less direct pathway.

Precursor/IntermediateStructureRole in Synthesis
1H-Benzimidazole C₇H₆N₂Starting material for direct N-alkylation.
1-Bromo-2-chloroethane C₂H₄BrClAlkylating agent in direct N-alkylation.
o-Phenylenediamine C₆H₈N₂Key precursor for building the benzimidazole ring.
4-(2-Chloroethyl)-1,2-benzenediamine C₈H₁₁ClN₂Advanced precursor for direct cyclization to the target compound.

Table 3: Key precursors and intermediates in the synthesis of this compound.

Reaction Mechanism Elucidation in this compound Formation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and minimizing side products.

The mechanism for the direct N-alkylation of benzimidazole is a classic bimolecular nucleophilic substitution (Sɴ2) reaction.

Deprotonation: A base (e.g., K₂CO₃) removes the acidic proton from the N-H of the benzimidazole ring, forming the benzimidazolide anion. This anion is a potent nucleophile.

Nucleophilic Attack: The benzimidazolide anion attacks the electrophilic carbon atom of the alkylating agent (e.g., 1-bromo-2-chloroethane). In this specific agent, the carbon bonded to bromine is more electrophilic and susceptible to attack.

Transition State: A trigonal bipyramidal transition state is formed.

Displacement: The leaving group (bromide ion) is displaced, resulting in the formation of the N-C bond and yielding this compound.

For the synthesis of the benzimidazole core from o-phenylenediamine and an aldehyde, the mechanism proceeds as follows:

Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. researchgate.net

Cyclization: The second, unreacted amino group then performs an intramolecular nucleophilic attack on the imine carbon. researchgate.net

Aromatization: The resulting dihydrobenzimidazole intermediate is typically not isolated but is oxidized to the stable aromatic benzimidazole ring. This oxidation can occur via air, a mild oxidizing agent added to the reaction, or through a disproportionation reaction. nih.gov

Considerations for Scalable Synthesis and Process Chemistry

The industrial production of this compound necessitates a thorough evaluation of synthetic routes to ensure economic viability, operational safety, and high product purity. While several methods for the synthesis of benzimidazole derivatives have been reported, not all are amenable to large-scale manufacturing.

A prevalent laboratory-scale method for preparing N-substituted benzimidazoles involves the reaction of benzimidazole with an appropriate alkylating agent in the presence of a base. In the case of this compound, this typically involves the N-alkylation of 1H-benzimidazole with a reagent such as 1-bromo-2-chloroethane or 1,2-dichloroethane. However, the direct translation of this method to a larger scale is often fraught with challenges. For instance, the reaction of 1H-benzimidazole with 1-bromo-2-chloroethane can result in low yields, often less than 30%, due to competing side reactions and the formation of undesired isomers.

The choice of solvent and base is critical in optimizing this reaction. Dimethylformamide (DMF) is a commonly used solvent, and potassium carbonate is a frequently employed base. The reaction temperature is also a key parameter, with studies showing that elevated temperatures, such as 80°C, are often required to drive the reaction to completion. However, these conditions can also lead to increased byproduct formation, complicating purification on a large scale.

To address the challenges of traditional batch synthesis, modern approaches such as microwave-assisted synthesis and flow chemistry have emerged as promising alternatives for the production of benzimidazole derivatives. Microwave irradiation has been shown to significantly reduce reaction times, from hours to minutes, and enhance yields. For example, the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles has been achieved in as little as 5-10 minutes with yields exceeding 90%. This technology offers a greener and more efficient route for the synthesis of these compounds, minimizing waste and energy consumption.

Flow chemistry, or continuous flow synthesis, provides another avenue for process intensification. By conducting reactions in a continuously flowing stream through a reactor, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing. This enhanced control can lead to higher yields, improved product purity, and enhanced safety, particularly for exothermic reactions. The application of flow chemistry has been successfully demonstrated for the synthesis of benzimidazol-2-one (B1210169) derivatives, allowing for multigram-scale production with high purity and productivity.

The purification of this compound on a large scale also requires careful consideration. Traditional laboratory techniques such as flash chromatography are often not feasible for industrial production. Therefore, the development of robust crystallization or distillation methods is crucial for obtaining the final product with the desired purity.

The following table summarizes key considerations for the scalable synthesis of this compound:

Parameter Considerations for Scalable Synthesis Potential Optimization Strategies
Synthetic Route Selection of a route with high atom economy, readily available starting materials, and minimal side reactions.N-alkylation of 1H-benzimidazole is a common route, but requires optimization for scale-up.
Reactants Purity and stoichiometry of reactants can significantly impact yield and impurity profile.Use of high-purity 1H-benzimidazole and alkylating agents. Precise control of molar ratios.
Catalyst Use of a catalyst can improve reaction rates and selectivity.Phase-transfer catalysts can be beneficial in biphasic reaction systems. Lewis acids like Er(OTf)3 have shown promise in microwave-assisted synthesis.
Solvent The solvent should be effective for the reaction, easy to handle and recycle, and environmentally friendly.DMF is common but has safety concerns. Greener alternatives should be explored. Solvent-free conditions are ideal where possible.
Temperature Precise temperature control is crucial to prevent runaway reactions and minimize byproduct formation.Use of jacketed reactors with efficient heat exchange systems. Flow chemistry offers superior temperature control.
Reaction Time Minimizing reaction time improves throughput and reduces energy consumption.Microwave-assisted synthesis and flow chemistry can dramatically reduce reaction times.
Purification The purification method must be scalable, efficient, and cost-effective.Development of optimized crystallization processes. Distillation may be an option depending on the physical properties of the compound.
Waste Management Minimization and proper disposal of waste streams are essential for environmental compliance.Use of catalytic rather than stoichiometric reagents. Recycling of solvents.

The following table outlines a typical laboratory synthesis of a related compound, providing a basis for understanding the reaction conditions that may be optimized for the scalable production of this compound.

Reactant 1 Reactant 2 Base Solvent Temperature Time Yield Reference
1H-benzimidazole1-bromo-2-chloroethanePotassium carbonateDMF80°C12 hours<30%
2-Chloromethyl-1H-benzimidazole3-chloro-4-fluoro anilineK2CO3DMFReflux17 hours47%

Chemical Reactivity and Transformation Pathways of 1 2 Chloroethyl 1h Benzimidazole

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The primary alkyl chloride functionality in the 2-chloroethyl group is a prime site for nucleophilic substitution reactions (S_N2). The electron-withdrawing nature of the adjacent benzimidazole (B57391) ring enhances the electrophilicity of the carbon atom bearing the chlorine, making it susceptible to attack by a wide array of nucleophiles.

A significant reaction pathway for 1-(2-chloroethyl)-1H-benzimidazole involves intramolecular nucleophilic attack, where a nucleophilic center within the molecule displaces the chloride ion to form a new ring. The most common intramolecular reaction is the attack of the lone pair of electrons from the N-3 nitrogen atom onto the electrophilic carbon of the chloroethyl side chain. This process results in the formation of a positively charged, fused tricyclic system.

This type of cyclization is a powerful method for constructing novel heterocyclic frameworks. The reaction is typically promoted by heat or the presence of a base to facilitate the departure of the chloride leaving group. The resulting fused systems are precursors to various biologically active molecules. For instance, analogous cyclizations in benzimidazole derivatives are key steps in the synthesis of compounds with potential therapeutic applications. nih.gov

Table 1: Examples of Intramolecular Cyclization Products

Starting Material Conditions Product Ring System Formed

Note: This table presents a representative intramolecular cyclization reaction.

The chloroethyl group readily undergoes intermolecular substitution with a variety of heteroatomic nucleophiles, including amines, thiols, and alkoxides. These reactions lead to the formation of a diverse library of 1-substituted ethyl-1H-benzimidazole derivatives, effectively replacing the chlorine atom with a new functional group.

For example, reaction with primary or secondary amines yields the corresponding N-substituted aminoethyl benzimidazoles. Similarly, treatment with thiols or their corresponding thiolates produces thioethers, while alkoxides or phenoxides give rise to ether linkages. These substitution reactions are fundamental in modifying the structure of the parent compound to fine-tune its properties for various applications. The reactivity is analogous to that observed in similar systems, such as 2-chloromethyl-1H-benzimidazole, which is known to condense with aromatic amines to form new C-N bonds. researchgate.net

Table 2: Intermolecular Substitution Reactions

Nucleophile Reagent Example Product Structure Product Class
Amine Piperidine (B6355638) 1-(2-(Piperidin-1-yl)ethyl)-1H-benzimidazole Aminoethyl-benzimidazole
Thiol Ethanethiol 1-(2-(Ethylthio)ethyl)-1H-benzimidazole Thioether
Alkoxide Sodium methoxide 1-(2-Methoxyethyl)-1H-benzimidazole Ether

Note: This table provides examples of products from the reaction of this compound with various nucleophiles.

Reactions Involving the Benzimidazole Nitrogen Atom

The benzimidazole ring contains two nitrogen atoms with distinct chemical properties. The N-1 atom is a pyrrole-type nitrogen, and in the title compound, it is already substituted. The N-3 atom is a pyridine-like, sp²-hybridized nitrogen that retains its basic and nucleophilic character. chemicalbook.com

The N-3 atom of this compound can act as a nucleophile and react with alkylating agents to form quaternary ammonium (B1175870) salts, known as benzimidazolium salts. chemicalbook.com This reaction involves the attack of the N-3 lone pair on an electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide), leading to the formation of a new N-C bond and a positive charge on the N-3 nitrogen.

These resulting benzimidazolium salts are ionic compounds with applications as phase-transfer catalysts, ionic liquids, and precursors for N-heterocyclic carbenes (NHCs). The quaternization introduces a permanent positive charge and significantly alters the electronic properties and solubility of the benzimidazole core.

Beyond simple alkylation, the N-3 position can react with a range of electrophiles, including more complex alkylating agents and acylating agents, to yield a variety of benzimidazolium salts. For example, reaction with benzyl (B1604629) halides or functionalized alkyl halides introduces more complex substituents at the N-3 position.

Acylation at the N-3 position can be achieved using acyl chlorides or acid anhydrides. This results in the formation of N-acylbenzimidazolium salts. These salts are typically highly reactive and can serve as acyl transfer agents in organic synthesis. The process of alkylation and acylation at the nitrogen of the benzimidazole ring is a well-established method for creating diverse derivatives. researchgate.net

Table 3: N-3 Quaternization and Acylation Products

Reagent Product Name Product Class
Methyl Iodide 1-(2-Chloroethyl)-3-methyl-1H-benzimidazol-3-ium iodide Alkylbenzimidazolium Salt
Benzyl Bromide 3-Benzyl-1-(2-chloroethyl)-1H-benzimidazol-3-ium bromide Benzylbenzimidazolium Salt

Note: This table illustrates the formation of various benzimidazolium salts from this compound.

Electrophilic Aromatic Substitution on the Benzimidazole Ring System

The benzene (B151609) portion of the benzimidazole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The position of the substitution is directed by the activating or deactivating nature of the fused imidazole (B134444) ring.

The imidazole moiety as a whole is generally considered an electron-donating group, thus activating the fused benzene ring towards electrophilic attack. The substitution typically occurs at the 4- and 7-positions (ortho to the fused ring junction) and to a lesser extent at the 5- and 6-positions (meta to the fused ring junction). chemicalbook.com The precise regioselectivity depends on the specific reaction conditions and the steric hindrance posed by the substituents. The general mechanism involves the attack of an electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. uci.edupressbooks.pub

Table 4: Representative Electrophilic Aromatic Substitution Reactions

Reaction Reagents Major Product(s)
Nitration HNO₃ / H₂SO₄ 1-(2-Chloroethyl)-4-nitro-1H-benzimidazole and 1-(2-Chloroethyl)-7-nitro-1H-benzimidazole
Bromination Br₂ / FeBr₃ 1-(2-Chloroethyl)-4-bromo-1H-benzimidazole and 1-(2-Chloroethyl)-7-bromo-1H-benzimidazole

Note: This table shows potential products of electrophilic substitution on the benzimidazole ring, with regiochemistry based on general directing effects.

Metal-Catalyzed Coupling Reactions with this compound

The chloroethyl group in this compound serves as a key functional handle for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, allowing for the introduction of a wide array of substituents at the ethyl side chain. While specific examples directly utilizing this compound in all types of coupling reactions are not extensively documented in readily available literature, the principles of these reactions are well-established for similar alkyl halides.

Palladium-catalyzed cross-coupling reactions are among the most important methods for bond formation in modern organic synthesis. wikipedia.orgorganic-chemistry.orgwikipedia.org The general mechanism for these reactions involves the oxidative addition of the alkyl halide to a low-valent palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with a halide. wikipedia.orglibretexts.orgyoutube.com In the context of this compound, this would involve the reaction with a primary or secondary amine in the presence of a palladium catalyst and a suitable base to yield N-substituted 2-(1H-benzimidazol-1-yl)ethanamine derivatives. The choice of phosphine (B1218219) ligands is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While less common for alkyl halides, under specific conditions, this compound could potentially undergo coupling with terminal alkynes to produce 1-(alk-3-yn-1-yl)-1H-benzimidazole derivatives.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction of this compound with various alkenes could theoretically lead to the formation of 1-(alk-3-en-1-yl)-1H-benzimidazole derivatives, extending the carbon chain and introducing unsaturation.

The following table summarizes the potential metal-catalyzed coupling reactions of this compound based on established methodologies for similar alkyl halides.

Coupling ReactionCoupling PartnerPotential ProductCatalyst System (Typical)
Buchwald-Hartwig AminationPrimary/Secondary Amine (R¹R²NH)1-(2-(R¹R²N)ethyl)-1H-benzimidazolePd(0) catalyst, Phosphine ligand, Base
Sonogashira CouplingTerminal Alkyne (R-C≡CH)1-(4-R-but-3-yn-1-yl)-1H-benzimidazolePd(0) catalyst, Cu(I) co-catalyst, Base
Heck ReactionAlkene (R-CH=CH₂)1-(4-R-but-3-en-1-yl)-1H-benzimidazolePd(0) catalyst, Base

Radical Reactions and Oxidative Transformations

The chloroethyl group of this compound can also participate in radical reactions, and the benzimidazole ring itself is susceptible to oxidative transformations.

Radical Reactions:

Radical reactions involving alkyl halides are often initiated by the homolytic cleavage of the carbon-halogen bond. In the case of this compound, this would generate a 2-(1H-benzimidazol-1-yl)ethyl radical. This reactive intermediate can then undergo various transformations, such as addition to unsaturated systems or cyclization reactions.

A notable example of a radical reaction involving a benzimidazole scaffold is the silver-mediated radical cascade trifluoromethylthiolation/cyclization of benzimidazole derivatives bearing unactivated alkenes. rsc.org While this specific study does not use this compound as the starting material, it demonstrates the potential for radical cyclization within the benzimidazole framework. A plausible radical cyclization pathway for a derivative of this compound is depicted below.

Visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles has also been reported, providing a sustainable method for synthesizing polycyclic imidazole derivatives. nih.gov These reactions proceed via the generation of a radical species that adds to the alkene, followed by an intramolecular cyclization.

Oxidative Transformations:

The benzimidazole ring is generally stable to oxidation, but under certain conditions, it can undergo oxidative transformations. The nitrogen atoms in the imidazole ring can be oxidized, or C-H bonds on the benzene or imidazole ring can be functionalized.

Oxidative C-H functionalization is a powerful strategy for modifying heterocyclic compounds. nih.gov For N-substituted benzimidazoles, palladium-catalyzed C-H activation can lead to the introduction of various functional groups at the C2 position of the benzimidazole ring. For instance, palladium-catalyzed decarbonylative C-H difluoromethylation of azoles, including N-methylbenzimidazole, has been reported. acs.org This suggests that under similar conditions, the C2-position of this compound could potentially be a site for oxidative functionalization.

The following table summarizes potential radical and oxidative transformations of this compound.

Transformation TypeReaction DescriptionPotential OutcomeInitiator/Reagent (Typical)
Radical CyclizationIntramolecular addition of a radical generated from the chloroethyl group onto an unsaturated bond within the molecule.Formation of a new ring fused to the benzimidazole system.Radical initiator (e.g., AIBN), light, or a metal mediator.
Oxidative C-H FunctionalizationDirect functionalization of a C-H bond on the benzimidazole ring.Introduction of a new substituent at a specific position (e.g., C2).Transition metal catalyst (e.g., Palladium) and an oxidant.

Advanced Spectroscopic Characterization and Solid State Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 1-(2-chloroethyl)-1H-benzimidazole, providing precise information about the chemical environment of each proton and carbon atom.

The ¹³C NMR spectrum would complement the proton data, with the aromatic carbons of the benzimidazole (B57391) ring resonating between approximately δ 110 and 150 ppm. The chemical shifts of the ethyl group carbons would be found in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2~ 8.0 - 8.2~ 140 - 145
H-4/H-7~ 7.6 - 7.8~ 110 - 120
H-5/H-6~ 7.2 - 7.4~ 120 - 125
-CH₂-NTriplet~ 45 - 50
-CH₂-ClTriplet~ 40 - 45

Note: These are predicted values based on general knowledge of benzimidazole derivatives and should be confirmed by experimental data.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, strong cross-peaks would be expected between the two methylene (B1212753) groups of the chloroethyl side chain, confirming their connectivity. Correlations between the aromatic protons on the benzimidazole ring would also be observed, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals based on the already assigned proton resonances. For example, the signals of the methylene protons would show correlations to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In the case of this compound, NOESY could provide insights into the preferred conformation of the chloroethyl side chain relative to the benzimidazole ring system.

Solid-State NMR Spectroscopy for Conformational Insights

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. sigmaaldrich.com For benzimidazole derivatives, ssNMR can provide valuable information where solution NMR might be limited by factors such as tautomerism or rapid conformational exchange. sigmaaldrich.com By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, it is possible to gain insights into the molecular conformation and packing in the crystal lattice, which may differ from the solution-state conformation.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

The fragmentation pattern in the mass spectrum provides a "fingerprint" of the molecule and allows for the elucidation of its structure. While specific fragmentation data for the target compound is not available, general fragmentation pathways for benzimidazole derivatives have been studied. Common fragmentation patterns for N-alkylated benzimidazoles often involve cleavage of the N-alkyl bond and fragmentation of the benzimidazole ring itself. For this compound, key fragmentation pathways would likely involve the loss of the chloroethyl group or parts thereof, as well as characteristic fissions of the benzimidazole core.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its conformation.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the benzimidazole ring, and the C-Cl stretching of the chloroethyl group. The absence of a broad N-H stretching band, which is characteristic of unsubstituted benzimidazoles, would confirm the N-1 substitution.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C and C-H vibrations of the aromatic system. The combination of both FT-IR and Raman data allows for a more complete vibrational assignment.

Table 2: Expected Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch3000 - 28503000 - 2850
C=N Stretch~1620~1620
C=C Stretch (aromatic)1600 - 14501600 - 1450
C-N Stretch~1350~1350
C-Cl Stretch800 - 600800 - 600

Note: These are general ranges and the exact positions can vary based on the specific molecular environment.

X-ray Crystallography for Precise Molecular Geometry and Packing Arrangements

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound has been reported in the searched literature, studies on similar benzimidazole derivatives reveal important structural features. spast.org

An X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the benzimidazole ring system and the conformation of the chloroethyl side chain. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as van der Waals forces and potential weak C-H···N or C-H···Cl hydrogen bonds, which govern the supramolecular architecture.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and vibrational circular dichroism (VCD), is used to study chiral molecules. Since this compound itself is not chiral, these techniques would not be directly applicable. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter in the chloroethyl side chain or by derivatization with a chiral auxiliary, then chiroptical spectroscopy would be a critical tool for determining their absolute configuration and studying their conformational preferences in solution.

Derivatization Strategies and Analogue Synthesis Based on the 1 2 Chloroethyl 1h Benzimidazole Scaffold

Chemical Modifications of the Chloroethyl Side Chain

The chloroethyl group at the N-1 position of the benzimidazole (B57391) ring is a key site for chemical modification due to the electrophilic nature of the carbon atom bearing the chlorine. This reactivity allows for a range of nucleophilic substitution reactions, enabling the introduction of various functional groups and the formation of new cyclic structures.

Conversion to Other Halides or Functional Groups

The chlorine atom of the 2-chloroethyl side chain can be readily displaced by a variety of nucleophiles to introduce new functionalities. This nucleophilic substitution is a fundamental strategy for diversifying the molecular structure. For instance, the chloro group can be substituted by other halides, such as iodide, through reactions like the Finkelstein reaction. This conversion to a more reactive iodoethyl derivative can facilitate subsequent nucleophilic substitution reactions.

Furthermore, a wide range of other functional groups can be introduced. Common nucleophiles employed in these reactions include amines, thiols, and alkoxides, leading to the formation of aminoethyl, thioethyl, and alkoxyethyl derivatives, respectively. The reaction with sodium azide (B81097) is a common method to introduce the azido (B1232118) group, which can then be further transformed, for example, by reduction to an amino group or by cycloaddition reactions. Similarly, reaction with potassium thiocyanate (B1210189) can yield the corresponding thiocyanato derivative. These transformations are typically carried out in polar aprotic solvents to facilitate the SN2 reaction mechanism.

NucleophileReagent ExampleResulting Functional Group
IodideSodium Iodide (NaI)-CH₂CH₂I
AzideSodium Azide (NaN₃)-CH₂CH₂N₃
ThiocyanatePotassium Thiocyanate (KSCN)-CH₂CH₂SCN
AmineAmmonia (B1221849), Primary/Secondary Amines-CH₂CH₂NR¹R²
ThiolSodium Thiolate (RSNa)-CH₂CH₂SR
AlkoxideSodium Alkoxide (RONa)-CH₂CH₂OR

Aziridine (B145994) Formation and Subsequent Ring-Opening Reactions

The 2-chloroethyl moiety provides a convenient precursor for the synthesis of an aziridine ring fused to the benzimidazole core. This is typically achieved through a two-step process. First, the chloroethyl group is converted to an aminoethyl group by reaction with ammonia or a primary amine. Subsequent intramolecular cyclization of the resulting 1-(2-aminoethyl)-1H-benzimidazole, often facilitated by a base, leads to the formation of a transient aziridinium (B1262131) ion which then forms the aziridine ring.

Once formed, the strained three-membered aziridine ring is susceptible to ring-opening reactions by a variety of nucleophiles. This ring-opening is a powerful tool for introducing functional groups with specific regiochemistry and stereochemistry. The attack of the nucleophile can occur at either of the two carbon atoms of the aziridine ring, and the regioselectivity is often influenced by steric and electronic factors of both the aziridine and the incoming nucleophile. This strategy allows for the synthesis of a wide range of 1,2-disubstituted aminoethyl derivatives of benzimidazole.

Functionalization and Diversification of the Benzimidazole Aromatic System

The benzimidazole ring itself is an aromatic system that can undergo electrophilic aromatic substitution reactions. These reactions provide a means to introduce substituents directly onto the benzene (B151609) portion of the molecule, further diversifying the chemical space accessible from the 1-(2-chloroethyl)-1H-benzimidazole scaffold.

Electrophilic substitution on the benzimidazole ring generally occurs at the 5- and 6-positions, as these are the most electron-rich positions and are sterically accessible. jraic.com Common electrophilic aromatic substitution reactions that can be applied include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid typically introduces a nitro group at the 5(6)-position. umich.edunih.gov The nitro group can subsequently be reduced to an amino group, which can then be further functionalized. youtube.com

Halogenation: Reactions with halogens such as bromine or chlorine in the presence of a Lewis acid or in acetic acid can lead to the introduction of one or more halogen atoms onto the aromatic ring. jraic.com

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions are generally less common for benzimidazoles due to the deactivating effect of the imidazole (B134444) ring and potential coordination of the Lewis acid catalyst with the nitrogen atoms.

The directing effect of the existing N-1 chloroethyl group and the imidazole ring itself will influence the position of the incoming electrophile.

Synthesis of Fused or Polycyclic Systems Utilizing the 2-Chloroethyl Moiety

The 2-chloroethyl side chain of this compound is a key synthon for the construction of fused polycyclic systems. Through intramolecular cyclization reactions, new rings can be annulated onto the benzimidazole core, leading to more complex and rigid molecular architectures.

A prominent example is the synthesis of pyrido[1,2-a]benzimidazoles. This can be achieved by first converting the chloroethyl group to a more reactive group, such as a hydroxyethyl (B10761427) group, and then performing an intramolecular cyclization. For instance, 1-(2-hydroxyethyl)-1H-benzimidazole can undergo cyclization under acidic conditions to form the tetrahydropyrido[1,2-a]benzimidazolium salt, which can then be oxidized to the aromatic pyrido[1,2-a]benzimidazole.

Another strategy involves the reaction of the chloroethyl group with a nucleophile that also contains a group capable of subsequent cyclization. This can lead to the formation of various fused heterocyclic systems, depending on the nature of the bifunctional reagent used.

Fused SystemGeneral Approach
Pyrido[1,2-a]benzimidazoleIntramolecular cyclization of a 1-(2-functionalized ethyl)-1H-benzimidazole derivative.
Thiazolo[3,4-a]benzimidazoleIntramolecular cyclization of 2-thiocyanatoalkylbenzimidazoles. rsc.org
Imidazo[1,2-c] jraic.comCurrent time information in Bangalore, IN.oxazineIntramolecular oxacyclization of N-Boc-2-alkynylbenzimidazole substrates. nih.gov

Combinatorial Chemistry and High-Throughput Synthesis of Analogues

The this compound scaffold is well-suited for the application of combinatorial chemistry and high-throughput synthesis techniques to generate large libraries of analogues for biological screening. The reactivity of the chloroethyl side chain allows for the parallel introduction of a wide variety of building blocks, each bearing a different functional group.

Liquid-phase combinatorial synthesis has been successfully employed for the construction of diverse benzimidazole libraries. Current time information in Bangalore, IN.nycu.edu.tw In a typical workflow, a benzimidazole scaffold, potentially with additional points of diversity, is anchored to a soluble polymer support. The chloroethyl group can then be reacted with a library of nucleophiles in a parallel fashion. After the reactions are complete, the desired products are cleaved from the polymer support. This approach allows for the rapid generation of a large number of compounds with systematic structural variations.

Mechanistic Studies of 1 2 Chloroethyl 1h Benzimidazole Interactions with Biological Macromolecules Molecular Level Focus

Investigation of Molecular Targets and Binding Site Interactions

The biological activity of 1-(2-Chloroethyl)-1H-benzimidazole is predicated on its ability to interact with various biological macromolecules. The benzimidazole (B57391) core can engage in non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, while the reactive 2-chloroethyl group is capable of forming covalent bonds with nucleophilic residues in proteins and DNA.

Enzyme Inhibition Mechanisms

While direct enzymatic inhibition studies on this compound are not extensively documented, research on analogous benzimidazole derivatives provides significant insights into potential mechanisms of action against various enzymes.

Urease: Benzimidazole derivatives have been investigated as urease inhibitors. For instance, a study on 5,6-dichloro-2-methyl-1H-benzimidazole derivatives revealed potent urease inhibitory activity. jksus.org Molecular docking studies suggested that these compounds could bind to the active site of the urease enzyme, with interactions involving the nickel ions essential for catalysis. jksus.org The mechanism likely involves the chelation of the nickel ions by the benzimidazole nitrogen atoms and interactions with key amino acid residues in the active site. jksus.org

DNA Gyrase B: Benzimidazole-based compounds have been explored as inhibitors of DNA gyrase B (GyrB), a crucial bacterial enzyme involved in DNA replication. Although specific data for this compound is unavailable, studies on other benzimidazole derivatives show that they can act as ATP-competitive inhibitors of GyrB. Molecular docking simulations of benzimidazole-based inhibitors have indicated that the benzimidazole core can fit into the ATP-binding pocket of GyrB, forming hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. nih.gov

Lanosterol 14α-demethylase: This cytochrome P450 enzyme is a key target for azole-based antifungal agents. sigmaaldrich.comnih.gov The mechanism of inhibition by azoles, including benzimidazoles, typically involves the coordination of a nitrogen atom in the azole ring to the heme iron atom in the enzyme's active site. sigmaaldrich.com This interaction prevents the binding and demethylation of the natural substrate, lanosterol, thereby disrupting ergosterol (B1671047) biosynthesis, an essential component of fungal cell membranes. nih.gov

Tubulin Polymerization: Certain benzimidazole derivatives are known to inhibit tubulin polymerization, a critical process for microtubule formation and cell division. researchgate.netbeilstein-journals.org These compounds can bind to the colchicine-binding site on β-tubulin, disrupting the assembly of microtubules. researchgate.netnih.gov This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. beilstein-journals.org While direct evidence for this compound is pending, its structural similarity to known tubulin inhibitors suggests it may share this mechanism.

EGFR/BRAFV600E: Benzimidazole-based compounds have been developed as inhibitors of epidermal growth factor receptor (EGFR) and the BRAFV600E mutant kinase, both of which are important targets in cancer therapy. jyoungpharm.orgchemistryviews.orgmdpi.comrsc.org The inhibitory mechanism involves binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling proteins involved in cell proliferation and survival. chemistryviews.org Molecular docking studies have shown that the benzimidazole scaffold can form key hydrogen bonds and hydrophobic interactions within the kinase active site. jyoungpharm.org

Receptor Binding Dynamics

Specific studies detailing the receptor binding dynamics of this compound are limited. However, the benzimidazole scaffold is a common feature in ligands for various receptors. The interaction dynamics would likely involve initial non-covalent recognition at the binding site, driven by factors such as shape complementarity and electrostatic interactions, followed by potential covalent bond formation by the chloroethyl group with a suitable nucleophilic residue on the receptor.

DNA Alkylation Mechanisms at the Molecular Level

The presence of the 2-chloroethyl group strongly suggests that a primary mechanism of action for this compound is DNA alkylation. This mechanism is characteristic of many chloroethyl-containing anticancer agents. The process is believed to proceed via the formation of a highly reactive aziridinium (B1262131) ion intermediate through intramolecular cyclization, with the expulsion of the chloride ion. This electrophilic intermediate can then be attacked by nucleophilic sites on DNA bases, primarily the N7 position of guanine.

This initial monofunctional alkylation can then lead to more cytotoxic DNA lesions. If a second chloroethyl-containing molecule reacts with another guanine, it can lead to interstrand or intrastrand cross-links, which are particularly effective at blocking DNA replication and transcription, ultimately triggering apoptosis. Studies on the related compound 1-(2-chloroethyl)-1-nitrosourea (B1198657) have demonstrated the formation of various DNA adducts, including N7-(2-hydroxyethyl)guanine and the highly cytotoxic 1,2-(diguan-7-yl)ethane cross-link.

Protein Adduct Formation and Covalent Modification Studies

Studies on Molecular Recognition and Ligand-Macromolecule Dynamics

Molecular recognition is the initial step governing the interaction of this compound with its biological targets. This process is driven by the sum of non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions, between the ligand and the macromolecule's binding site. The benzimidazole ring system, with its specific shape and distribution of hydrogen bond donors and acceptors, plays a crucial role in this recognition process.

Molecular dynamics (MD) simulations can be employed to study the dynamic nature of these interactions over time. Such studies can reveal the conformational changes that both the ligand and the macromolecule may undergo upon binding, as well as the stability of the resulting complex. For other benzimidazole derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes, providing insights into the key interactions that contribute to binding affinity.

Computational Approaches to Predict Interaction Specificity

Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are valuable tools for predicting the interaction specificity of compounds like this compound.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For various benzimidazole derivatives, docking studies have been instrumental in elucidating their binding modes with enzymes like urease, DNA gyrase, and various kinases. jksus.orgnih.gov These studies can identify key amino acid residues involved in binding and help rationalize the observed biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing the physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) of a set of benzimidazole derivatives and their corresponding activities, a predictive model can be built. Such models can then be used to predict the activity of new, untested compounds and guide the design of more potent and selective molecules.

Interactive Data Tables

Below are interactive tables summarizing findings for benzimidazole derivatives, which may provide insights into the potential activities of this compound.

Table 1: Enzyme Inhibition by Benzimidazole Derivatives

Enzyme TargetExample Benzimidazole DerivativeObserved InhibitionPutative Mechanism
Urease5,6-dichloro-2-methyl-1H-benzimidazolePotent Inhibition jksus.orgActive site binding, nickel chelation jksus.org
DNA Gyrase BPyrrole-2-carboxamide benzimidazolesMicromolar Inhibition ATP-competitive inhibition
Tubulin1H-benzimidazol-2-yl hydrazonesInhibition of polymerization researchgate.netBinding to colchicine (B1669291) site researchgate.net
EGFRBenzimidazole-based hybridsPotent Inhibition chemistryviews.orgATP-competitive inhibition chemistryviews.org

Table 2: DNA and Protein Interactions of Chloroethyl-Containing Compounds

Interacting MoleculeExample CompoundType of InteractionSignificance
DNA1-(2-chloroethyl)-1-nitrosoureaAlkylation, cross-linkingCytotoxicity, anticancer activity
ProteinS-(2-chloroethyl)glutathioneCovalent adduct formationPotential for altered protein function

Applications of 1 2 Chloroethyl 1h Benzimidazole in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Nitrogen-Containing Heterocycles

The presence of a reactive chloroethyl group attached to one of the nitrogen atoms of the benzimidazole (B57391) ring makes 1-(2-chloroethyl)-1H-benzimidazole an excellent electrophile for reactions with various nucleophiles. This reactivity is the cornerstone of its utility as a key intermediate in the synthesis of a diverse range of nitrogen-containing heterocycles. The substitution of the chlorine atom allows for the introduction of various functional groups and the extension of the molecular framework, leading to the formation of new heterocyclic systems with potential applications in medicinal chemistry and materials science.

A prominent example of its application is in the synthesis of piperidinyl- and piperazinyl-ethyl-benzimidazoles. For instance, the reaction of this compound with piperidine (B6355638) or substituted piperazines, typically in the presence of a base and a suitable solvent, yields the corresponding 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazole or 1-[2-(piperazin-1-yl)ethyl]-1H-benzimidazole derivatives. These reactions are generally carried out under reflux conditions to ensure the completion of the nucleophilic substitution.

Similarly, reaction with other nitrogen-containing heterocycles, such as pyridine (B92270) and its derivatives, can lead to the formation of quaternary ammonium (B1175870) salts. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion and forming a new C-N bond.

The following table summarizes representative examples of nitrogen-containing heterocycles synthesized from this compound.

NucleophileProductReaction Conditions
Piperidine1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazoleBase (e.g., K2CO3), Solvent (e.g., Acetonitrile), Reflux
4-Methylpiperazine1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-benzimidazoleBase (e.g., K2CO3), Solvent (e.g., Acetonitrile), Reflux
Pyridine1-(2-(Pyridin-1-ium-1-yl)ethyl)-1H-benzimidazole chlorideSolvent (e.g., Acetone), Reflux

Utilization in the Construction of Complex Molecular Architectures

Beyond its role in synthesizing relatively simple heterocyclic derivatives, this compound serves as a building block for the construction of more complex and elaborate molecular architectures. Its ability to introduce a benzimidazolethyl moiety into a molecule allows for the creation of compounds with unique steric and electronic properties. This is particularly valuable in the field of medicinal chemistry, where the benzimidazole scaffold is a common feature in many biologically active compounds. nih.gov

One notable application is in the synthesis of multi-ring systems where the benzimidazole unit is tethered to other carbocyclic or heterocyclic rings. For example, by reacting this compound with a nucleophilic site on a pre-existing complex molecule, chemists can append the benzimidazolethyl group, thereby modifying the parent molecule's properties. This strategy has been employed in the development of novel compounds with potential therapeutic applications.

Furthermore, the chloroethyl group can participate in cyclization reactions to form fused ring systems. For instance, intramolecular reactions, potentially triggered by a base, could lead to the formation of tricyclic structures incorporating the benzimidazole ring. While specific examples directly utilizing this compound in such complex cyclizations are not extensively documented in readily available literature, the potential for such transformations is a subject of interest in synthetic organic chemistry. The development of such synthetic routes could open up new avenues for creating novel molecular scaffolds.

Precursor in the Synthesis of Materials Science Components (e.g., monomers, polymers)

The benzimidazole ring is known for its high thermal stability and excellent mechanical properties, making it a desirable component in advanced polymers. This compound can serve as a precursor for the synthesis of monomers that can then be polymerized to create novel materials with tailored properties.

The reactive chloroethyl group allows for the introduction of a polymerizable functional group. For example, reaction with a molecule containing a vinyl or an acrylic group can yield a benzimidazole-containing monomer. This monomer can then undergo polymerization, either through free-radical or controlled polymerization techniques, to produce a polymer with benzimidazole moieties pendant to the polymer backbone. These polymers can exhibit interesting properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics.

While the direct polymerization of this compound is not a common approach due to potential side reactions, its conversion to a suitable monomer is a viable strategy. The resulting polymers could find applications in areas such as high-performance plastics, membranes for fuel cells, or as components in electronic devices.

Polymerizable GroupResulting MonomerPotential Polymer Application
Vinylbenzene1-(2-(4-Vinylphenyl)ethyl)-1H-benzimidazoleHigh-performance plastics
Acrylate2-(1H-Benzimidazol-1-yl)ethyl acrylateCoatings, adhesives

Development of Novel Reagents or Catalysts from its Scaffold

The benzimidazole scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The ability to functionalize the benzimidazole ring at the N-1 position with a chloroethyl group provides a convenient handle for the synthesis of novel ligands and, subsequently, new catalysts.

By reacting this compound with other coordinating species, multidentate ligands can be prepared. For example, reaction with a molecule containing another donor atom, such as nitrogen, oxygen, or sulfur, can lead to the formation of bidentate or tridentate ligands. These ligands can then be complexed with transition metals to create novel catalysts.

The properties of the resulting metal complexes, such as their catalytic activity and selectivity, can be fine-tuned by modifying the substituents on the benzimidazole ring or the nature of the other coordinating groups. These catalysts could find applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The development of such benzimidazole-based catalysts is an active area of research, driven by the need for more efficient and selective catalytic systems.

Coordinating MoietyLigand TypePotential Catalytic Application
PyridineBidentate (N,N)Cross-coupling reactions
ThiolBidentate (N,S)Oxidation reactions
Phosphine (B1218219)Bidentate (N,P)Hydrogenation reactions

Advanced Analytical Methodologies for Research and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like benzimidazole (B57391) derivatives. nih.gov It is extensively used for determining the purity of 1-(2-Chloroethyl)-1H-benzimidazole and for monitoring the progress of its synthesis.

In a typical HPLC analysis, a reversed-phase column, such as a C8 or C18, is employed. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of compounds with varying polarities. nih.gov

Detection is commonly performed using a UV detector, as the benzimidazole ring system possesses a strong chromophore that absorbs UV light. researchgate.netmdpi.com The selection of the detection wavelength is critical for sensitivity and is typically set at or near the absorption maximum (λmax) of the benzimidazole scaffold, often in the range of 254-290 nm. nih.govscilit.com The linearity of the detector response across a range of concentrations allows for accurate quantification. Validation studies for HPLC methods on benzimidazole derivatives have demonstrated high precision and accuracy, with correlation coefficients for calibration curves often exceeding 0.999. researchgate.net This makes HPLC an indispensable tool for generating purity profiles and tracking the consumption of reactants and formation of products in real-time. researchgate.net

Table 1: Typical HPLC Parameters for Benzimidazole Derivative Analysis

ParameterTypical ConditionReference
ColumnReversed-Phase C8 or C18 (e.g., Nucleosil C8, Zorbax Eclipse XDB-C18) nih.govchromatographyonline.com
Mobile PhaseAcetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate) nih.govresearchgate.net
Elution ModeGradient or Isocratic nih.govnih.gov
Flow Rate0.5 - 1.0 mL/min researchgate.netnih.gov
DetectionUV-Vis Detector (e.g., 254 nm, 288 nm) nih.gov
Linearity (r²)> 0.999 researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for the identification and quantification of volatile and semi-volatile byproducts and impurities that may be present in this compound. chromatographyonline.comaidic.it These impurities can originate from starting materials, side reactions during synthesis, or degradation products.

GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. slideshare.net Samples are typically injected into a heated port, where volatile components are vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase.

For compounds that are highly polar or not sufficiently volatile, derivatization may be employed. For instance, haloalcohols, which can be potential impurities, can be derivatized to make them amenable to GC analysis. shimadzu.com The mass spectrometer then ionizes the separated components, and the resulting fragmentation patterns serve as a "molecular fingerprint," allowing for structural elucidation and identification by comparison with spectral libraries like the NIST library. thermofisher.com The high sensitivity of MS, especially in selected ion monitoring (SIM) mode, enables the detection of impurities at sub-parts-per-million levels. chromatographyonline.com

Table 2: Illustrative GC-MS Conditions for Impurity Profiling

ParameterTypical SettingReference
ColumnCapillary Column (e.g., Rtx-200) shimadzu.com
Injection ModeSplit/Splitless or Headspace chromatographyonline.comshimadzu.com
Carrier GasHelium or Hydrogen shimadzu.com
Oven ProgramTemperature gradient (e.g., 50°C to 320°C) shimadzu.com
Ionization ModeElectron Ionization (EI) thermofisher.com
MS DetectorQuadrupole, Time-of-Flight (TOF), or Orbitrap thermofisher.com
Detection ModeFull Scan or Selected Ion Monitoring (SIM) chromatographyonline.comshimadzu.com

Capillary Electrophoresis for Charged Species Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. nih.gov Given that the benzimidazole moiety in this compound can be protonated under acidic conditions to form a charged species, CE offers a powerful alternative or complementary method to HPLC. nih.gov

CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the analyte's charge-to-size ratio. The separation occurs within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). researchgate.net This technique offers advantages such as high separation efficiency, short analysis times, and minimal consumption of sample and reagents. nih.gov

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied. In CZE, separation is based purely on differences in electrophoretic mobility. researchgate.net MEKC introduces surfactants into the BGE to form micelles, which act as a pseudostationary phase, enabling the separation of both neutral and charged compounds. researchgate.net Coupling CE with a mass spectrometer (CE-MS) further enhances its analytical power, providing both separation and mass information, which is invaluable for the identification of unknown impurities. nih.gov

Table 3: General Capillary Electrophoresis Parameters for Benzimidazole Analysis

ParameterTypical ConditionReference
CapillaryFused-silica (e.g., 25-75 µm inner diameter) ugr.esnih.gov
Background Electrolyte (BGE)Acidic buffer (e.g., formic acid) or borate (B1201080) buffer nih.govresearchgate.net
Separation Voltage15 - 30 kV researchgate.netnih.gov
Temperature25°C nih.gov
Injection ModeHydrodynamic or Electrokinetic researchgate.netugr.es
DetectionUV-Vis or Mass Spectrometry (MS) nih.govnih.gov

Quantitative Spectroscopic Methods for Concentration Determination

Quantitative spectroscopic methods, primarily UV-Visible (UV-Vis) spectrophotometry, provide a rapid and straightforward means for determining the concentration of this compound in solution. This method relies on the principle that the benzimidazole heterocycle absorbs light in the UV region of the electromagnetic spectrum. researchgate.netspectrabase.com

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net For benzimidazoles, the λmax is typically observed in the 270-290 nm range. mdpi.comresearchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While not a separation technique, UV-Vis spectroscopy is highly valuable for quick concentration checks and for use as a detection method in other techniques like HPLC. nih.gov

Table 4: UV Absorption Data for Benzimidazole Scaffolds

Compound Class/DerivativeSolventApproximate λmax (nm)Reference
1H-BenzimidazoleAcetonitrile~272, ~278 researchgate.net
2-ArylbenzimidazolesVariousShifted to longer wavelengths (>300 nm) mdpi.com
2-Chloromethyl-1H-benzimidazole HClNot specifiedUV/Vis analysis performed nih.gov
Chlordiazepoxide Complex with Benzimidazole ReagentNot specified290 researchgate.net

Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures containing this compound. slideshare.netnih.gov These integrated systems leverage the strengths of each component to provide a level of analytical detail that is unattainable with either technique alone.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is one of the most powerful hyphenated techniques for pharmaceutical and chemical analysis. rsc.orgusda.gov After separation by HPLC, the eluent is introduced into a mass spectrometer. The MS provides molecular weight information and, in MS/MS mode, structural information through controlled fragmentation of parent ions. nih.govusda.gov This allows for the confident identification and quantification of the main compound as well as co-eluting impurities, even at very low concentrations. nih.gov The high sensitivity and selectivity of LC-MS/MS make it the gold standard for trace-level impurity analysis and structural confirmation. iaea.orgnih.gov

Other important hyphenated techniques include GC-MS (discussed in section 9.2) and CE-MS (discussed in section 9.3). The choice of technique depends on the properties of the analytes of interest, such as volatility, polarity, and charge state. nih.gov The combination of high-efficiency separation with information-rich detection makes hyphenated techniques indispensable for modern chemical analysis. slideshare.netnih.gov

Table 5: Overview of Hyphenated Techniques for Benzimidazole Analysis

TechniqueSeparation PrincipleDetection PrinciplePrimary Application for this compoundReference
HPLC-UVPartitioning between mobile/stationary phasesUV AbsorbancePurity analysis, routine quantification, reaction monitoring nih.govresearchgate.net
GC-MSVolatility and interaction with stationary phaseMass-to-charge ratio and fragmentation patternAnalysis of volatile and semi-volatile impurities and byproducts chromatographyonline.comthermofisher.com
LC-MS/MSPartitioning between mobile/stationary phasesPrecursor and product ion mass-to-charge ratiosTrace impurity identification, structural elucidation, sensitive quantification nih.govnih.goviaea.org
CE-MSElectrophoretic mobility (charge-to-size ratio)Mass-to-charge ratioAnalysis of charged impurities and polar analogues nih.govresearchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of N-substituted benzimidazoles is a mature field, yet there is a continuous drive for more environmentally friendly and efficient methods. benthamdirect.commdpi.com Future research should focus on moving away from conventional heating and toxic solvents.

Eco-friendly methods such as microwave-assisted synthesis and ultrasound have already shown promise in the N-alkylation of benzimidazoles, offering high yields and significantly reduced reaction times. researchgate.net Another promising avenue is the use of continuous flow chemistry. acs.orgresearchgate.net This technology allows for precise control over reaction parameters, leading to improved yields, minimized side-product formation, and enhanced safety, particularly for exothermic reactions. acs.orgacs.org The synthesis of 1-(2-Chloroethyl)-1H-benzimidazole could be optimized using flow reactors, potentially leading to a more scalable and cost-effective process. researchgate.net

Furthermore, the development of green catalysts, such as recyclable magnetic nanoparticles or biorenewable resources like D-glucose, could significantly reduce the environmental impact of synthesis. bohrium.comorganic-chemistry.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Reactivity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. bohrium.comresearchgate.net These computational tools can be applied to this compound in several ways.

Compound Design: AI algorithms can be used to design novel derivatives of this compound with enhanced biological activity. frontiersin.orgbiomedres.us By analyzing large datasets of known benzimidazole (B57391) derivatives and their properties, ML models can predict the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts. nih.govnih.gov

Reactivity Prediction: The chloroethyl group of this compound is a key reactive site. ML models can be trained to predict the outcome and optimal conditions for various reactions involving this group, such as nucleophilic substitutions or eliminations. biomedres.us This predictive power can accelerate the discovery of new synthetic routes and the creation of diverse compound libraries.

Computational ApproachApplication to this compoundPotential Outcome
Pharmacophore Modeling Identifying key chemical features for specific biological targets.Design of more potent and selective drug candidates. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlating structural features with biological activity.Prediction of the activity of novel derivatives.
Molecular Docking Simulating the binding of the compound to biological targets.Understanding the mechanism of action and guiding lead optimization. nih.gov
Machine Learning-based Reactivity Prediction Predicting the outcome of chemical reactions.Accelerating the synthesis of new derivatives.

Investigation of Unexplored Reactivity Profiles

The chloroethyl moiety in this compound is a versatile functional group that can participate in a wide range of chemical transformations. While nucleophilic substitution is a common reaction, there are several unexplored reactivity profiles that warrant investigation.

Future research could explore:

Transition-metal catalyzed cross-coupling reactions: The chloroethyl group could potentially undergo cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a diverse range of novel derivatives.

Radical-mediated reactions: Exploration of radical reactions involving the C-Cl bond could open up new avenues for functionalization.

Intramolecular cyclizations: Under specific conditions, the chloroethyl group could react with other parts of the benzimidazole scaffold or with a pre-installed substituent to form novel fused heterocyclic systems.

Understanding the full scope of the reactivity of this compound will be crucial for its application in various fields. nih.gov

Design of Highly Selective Molecular Probes for Mechanistic Biological Studies

Fluorescent molecular probes are invaluable tools for studying biological processes in real-time. nih.gov The benzimidazole scaffold is known to be a part of many fluorescent molecules. benthamdirect.com this compound can serve as a building block for the development of highly selective molecular probes.

By attaching a fluorophore to the benzimidazole core and utilizing the reactive chloroethyl group as a specific binding site for a biological target, it is possible to create probes that light up upon interaction with their target. nih.gov Such probes could be designed to be selective for specific enzymes, receptors, or even metal ions within a cellular environment. nih.govelsevierpure.com These tools would be instrumental in elucidating the mechanisms of action of benzimidazole-based drugs and in understanding complex biological pathways. mdpi.com

Expansion into Supramolecular Chemistry and Advanced Materials Science

The planar structure of the benzimidazole ring and its ability to participate in hydrogen bonding and π-π stacking interactions make it an excellent building block for supramolecular assemblies. google.comresearchgate.net The chloroethyl group of this compound adds a reactive handle that can be used to covalently link the molecule into larger structures.

Future research could focus on:

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions to form MOFs. researchgate.net The chloroethyl group could be post-synthetically modified to alter the properties of the MOF.

Polymers and Nanomaterials: this compound could be polymerized or grafted onto nanomaterials to create advanced materials with unique optical, electronic, or catalytic properties. consensus.app

Supramolecular Gels: Benzimidazole derivatives have been shown to form stimuli-responsive supramolecular gels. benthamdirect.com The chloroethyl group could be used to create cross-linked gels with enhanced mechanical properties.

The exploration of this compound in supramolecular chemistry and materials science is still in its infancy but holds immense promise for the development of novel functional materials. google.com

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-(2-Chloroethyl)-1H-benzimidazole derivatives, and how can reaction conditions be optimized?

  • Methodology : Derivatives like 1-(2-chloroethyl)-2-(benzylthio)-1H-benzimidazole are synthesized via nucleophilic substitution. For example, reacting 2-(benzylthio)-1H-benzimidazole with 1,2-dichloroethane (molar ratio 1:6) in a polar solvent (e.g., DMF) at elevated temperatures (60–80°C) for 6–8 hours yields the target compound. Optimization involves adjusting reaction time, temperature, and stoichiometry to maximize purity and yield (≥57%) .
  • Key Parameters : Monitor progress via TLC or HPLC. Purification via column chromatography (ethyl acetate/hexane) or recrystallization ensures high purity.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodology : Use ¹H NMR (300–400 MHz, DMSO-d₆ or CDCl₃) to identify substituent environments. For example, the ethyl chain in 1-(2-chloroethyl) derivatives shows distinct triplets: δ ~3.91–3.95 ppm (CH₂-Cl, J = 6 Hz) and δ ~4.46–4.50 ppm (N-CH₂) . Integration ratios and coupling constants confirm substitution patterns.

Q. What crystallographic techniques are suitable for characterizing structural disorder in this compound analogs?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART X2S diffractometer (MoKα radiation, λ = 0.71073 Å) resolves rotational disorders. For example, thiophene ring disorder in analogs is modeled using split positions (major:minor ratio 0.927:0.073) with FLAT and SAME constraints to maintain bond equivalency .
  • Data Refinement : Use SHELXL for anisotropic displacement parameters. R-factor thresholds (e.g., R₁ < 0.04 for F² > 2σ(F²)) ensure reliability .

Advanced Research Questions

Q. How do structural dynamics (e.g., rotational disorder) impact the physicochemical properties of this compound derivatives?

  • Methodology : Analyze intermolecular interactions (e.g., C–H⋯N hydrogen bonds) via Hirshfeld surfaces. For example, disordered thiophene rings in analogs form parallel chains along the [100] axis, stabilizing the crystal lattice. Molecular docking can correlate disorder with solubility or stability .
  • Tools : Mercury (CCDC) for packing diagrams; Gaussian for DFT calculations of torsional barriers.

Q. What strategies address contradictions in biological activity data for this compound derivatives?

  • Methodology : Perform SAR studies by systematically varying substituents (e.g., chloroethyl vs. nitro groups). For example, antitumor activity of 1-(1H-benzimidazol-2-yl)-3-arylprop-2-en-1-ones depends on electron-withdrawing groups enhancing electrophilic reactivity. Validate via in vitro assays (e.g., MTT) and molecular dynamics simulations .
  • Statistical Analysis : Use ANOVA to compare IC₅₀ values across derivatives; address outliers via dose-response curve replications.

Q. How can computational modeling predict regioselectivity in functionalizing this compound?

  • Methodology : Apply DFT (B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the chloroethyl group’s electron-deficient carbon favors nucleophilic attack, guiding functionalization at the N1 position. Validate predictions via kinetic studies (e.g., monitoring morpholine substitution rates) .

Key Considerations

  • Contradictions : Discrepancies in substitution efficiency (e.g., chloroethyl vs. nitro groups) may arise from steric effects or solvent polarity. Address via controlled reaction screens .
  • Advanced Tools : SCXRD for absolute configuration; QM/MM for reaction mechanism elucidation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.